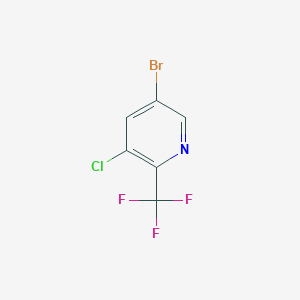![molecular formula C11H16F6N2O4 B6267079 1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid) CAS No. 1820674-55-2](/img/new.no-structure.jpg)
1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C11H16F6N2O4 and a molecular weight of 354.25 g/mol . This compound is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diaza group and stabilized by two trifluoroacetic acid molecules. The spirocyclic structure imparts unique chemical properties, making it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid) typically involves the reaction of a suitable diaza precursor with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature to slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the precursor to the desired product .
Industrial Production Methods
Industrial production of 1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product. Reactions are typically carried out in organic solvents under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent .
Wissenschaftliche Forschungsanwendungen
1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary depending on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid) can be compared with other spirocyclic compounds, such as:
1,4-diazaspiro[4.5]decane: Similar spirocyclic structure but with a different ring size and nitrogen positioning.
1,3-diazaspiro[4.4]nonane: Another spirocyclic compound with a different ring size and nitrogen positioning.
1,6-diazaspiro[4.4]decane: Similar structure but with a different ring size and nitrogen positioning.
The uniqueness of 1,7-diazaspiro[3.5]nonane, bis(trifluoroacetic acid) lies in its specific ring size and the presence of two trifluoroacetic acid molecules, which impart distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
1820674-55-2 |
|---|---|
Molekularformel |
C11H16F6N2O4 |
Molekulargewicht |
354.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



